4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate
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Overview
Description
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate is a complex organic compound that belongs to the class of pyrazolium salts. This compound is characterized by its unique structure, which includes benzyloxy, diethyl, and diphenyl groups attached to a pyrazolium core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the condensation of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Alkylation: The diethyl groups are introduced via alkylation reactions using ethyl halides.
Formation of the Pyrazolium Salt: The final step involves the quaternization of the pyrazole nitrogen with an ethyl sulfate reagent to form the pyrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyrazolium core can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and diethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium salts.
Scientific Research Applications
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Uniqueness
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl sulfate group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
60645-12-7 |
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Molecular Formula |
C28H34N2O5S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
1,2-diethyl-3,5-diphenyl-4-phenylmethoxy-1,3-dihydropyrazol-1-ium;ethyl sulfate |
InChI |
InChI=1S/C26H28N2O.C2H6O4S/c1-3-27-24(22-16-10-6-11-17-22)26(29-20-21-14-8-5-9-15-21)25(28(27)4-2)23-18-12-7-13-19-23;1-2-6-7(3,4)5/h5-19,24H,3-4,20H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI Key |
IFNJCPLVDXFUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1C(=C(C(N1CC)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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